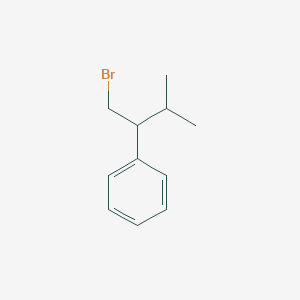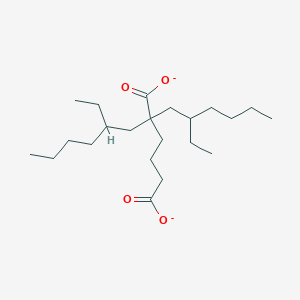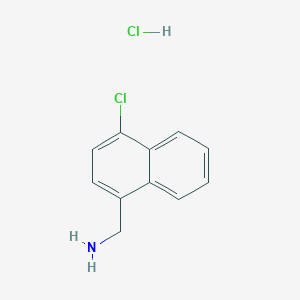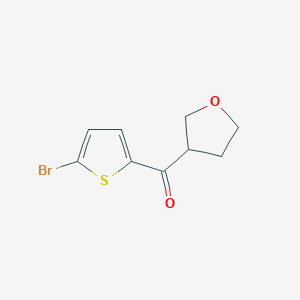
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include an azetidine ring and an oxazole ring substituted with an iodine atom.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the azetidine ring followed by the introduction of the oxazole ring and subsequent iodination. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .
Analyse Des Réactions Chimiques
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving azetidine and oxazole derivatives.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The iodine atom may also play a role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate include:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring but lacks the oxazole ring and iodine atom, making it less reactive in certain contexts.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but can be used in similar synthetic applications
Propriétés
Formule moléculaire |
C11H15IN2O3 |
|---|---|
Poids moléculaire |
350.15 g/mol |
Nom IUPAC |
tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-4-7(5-14)9-8(12)6-16-13-9/h6-7H,4-5H2,1-3H3 |
Clé InChI |
BQWCPVUJSPKVRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)





![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)
